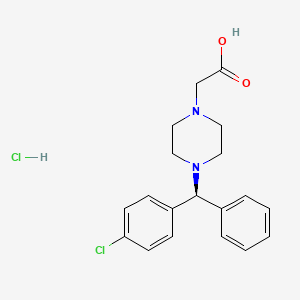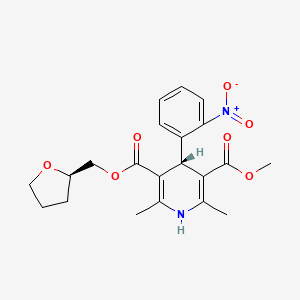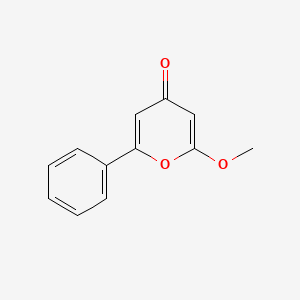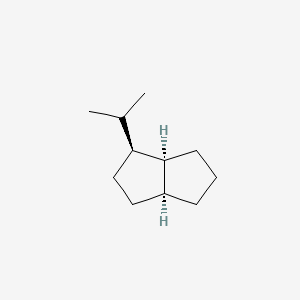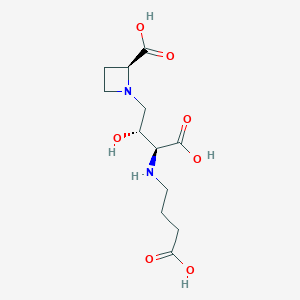
2Deoxymugineic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxymugineic acid is a phytosiderophore, a type of molecule secreted by plants to facilitate the uptake of iron from the soil. It is particularly significant in graminaceous plants, such as barley and rice, where it plays a crucial role in iron acquisition under iron-deficient conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Deoxymugineic acid can be synthesized in vitro from L-methionine and nicotianamine using a cell-free system derived from the root tips of iron-deficient barley. The reactions require an amino group acceptor (e.g., 2-oxoglutarate, pyruvate, or oxalacetic acid) and a reductant (e.g., NADH or NADPH). The optimal pH for the biosynthetic activity is around 9 .
Industrial Production Methods: While industrial production methods for 2-deoxymugineic acid are not extensively documented, the biosynthesis in plants involves the conversion of nicotianamine to 2-deoxymugineic acid through the action of specific enzymes such as nicotianamine aminotransferase and deoxymugineic acid synthase .
Análisis De Reacciones Químicas
Types of Reactions: 2-Deoxymugineic acid undergoes various chemical reactions, including oxidation and chelation. One notable reaction is its conversion to mugineic acid through the action of 2-deoxymugineic acid 2-dioxygenase, which involves the incorporation of oxygen .
Common Reagents and Conditions:
Major Products:
Mugineic Acid: Formed through the oxidation of 2-deoxymugineic acid.
Metal Complexes: Formed through chelation with metal ions such as iron, copper, and zinc.
Aplicaciones Científicas De Investigación
2-Deoxymugineic acid has several scientific research applications:
Mecanismo De Acción
2-Deoxymugineic acid exerts its effects primarily through its ability to chelate metal ions. In plants, it is secreted by roots into the rhizosphere, where it binds to ferric iron (Fe3+), forming a stable complex that can be taken up by the plant. The molecular targets include ferric iron, and the pathways involved are those related to iron uptake and transport .
Comparación Con Compuestos Similares
2-Deoxymugineic acid is part of the mugineic acid family of phytosiderophores. Similar compounds include:
Mugineic Acid: The oxidized form of 2-deoxymugineic acid.
Nicotianamine: A precursor in the biosynthesis of 2-deoxymugineic acid.
Uniqueness: 2-Deoxymugineic acid is unique due to its specific role in iron uptake in graminaceous plants and its ability to form stable complexes with a variety of metal ions, making it highly effective in iron acquisition under iron-deficient conditions .
Propiedades
Fórmula molecular |
C12H20N2O7 |
|---|---|
Peso molecular |
304.30 g/mol |
Nombre IUPAC |
(2S)-1-[(2R,3S)-3-carboxy-3-(3-carboxypropylamino)-2-hydroxypropyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H20N2O7/c15-8(6-14-5-3-7(14)11(18)19)10(12(20)21)13-4-1-2-9(16)17/h7-8,10,13,15H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8+,10-/m0/s1 |
Clave InChI |
WLLINEYHMTWOHL-XKSSXDPKSA-N |
SMILES isomérico |
C1CN([C@@H]1C(=O)O)C[C@H]([C@@H](C(=O)O)NCCCC(=O)O)O |
SMILES canónico |
C1CN(C1C(=O)O)CC(C(C(=O)O)NCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


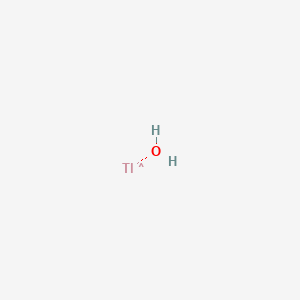
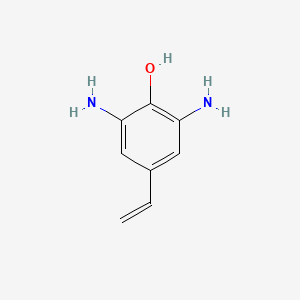
![1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-](/img/structure/B13828184.png)
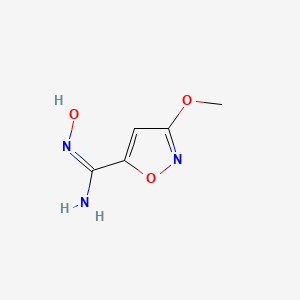
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
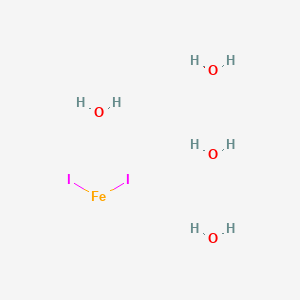
![2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide](/img/structure/B13828213.png)
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)

